N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 521313-28-0
VCID: VC4717860
InChI: InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC
Molecular Formula: C17H18N2O6
Molecular Weight: 346.339

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide

CAS No.: 521313-28-0

Cat. No.: VC4717860

Molecular Formula: C17H18N2O6

Molecular Weight: 346.339

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide - 521313-28-0

Specification

CAS No. 521313-28-0
Molecular Formula C17H18N2O6
Molecular Weight 346.339
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide
Standard InChI InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21)
Standard InChI Key YZDUQGVCABDIDJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide consists of two primary moieties:

  • A 3,4-dimethoxyphenethyl group (C₆H₃(OCH₃)₂-CH₂-CH₂-), providing lipophilicity and potential π-π stacking interactions.

  • A 2-hydroxy-5-nitrobenzamide group (C₆H₃(NO₂)(OH)-CONH-), offering hydrogen-bonding capacity and electrophilic nitro functionality.

The IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide, reflects this connectivity . The compound’s stereochemistry is undefined in current literature, suggesting further chiral resolution studies are needed.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number521313-28-0
Molecular FormulaC₁₇H₁₈N₂O₆
Molecular Weight346.33 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves coupling 2-hydroxy-5-nitrobenzoic acid with 3,4-dimethoxyphenethylamine via an acyl chloride intermediate. Optimal conditions may require:

  • Activation: Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride.

  • Amidation: Reaction with 3,4-dimethoxyphenethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Purification: Column chromatography or recrystallization yields the pure product.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~8.0 ppm, broad).

  • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~3350 cm⁻¹ (OH/NH stretch).

  • Mass Spectrometry: ESI-MS likely shows [M+H]⁺ at m/z 347.33, with fragmentation patterns confirming the nitro and methoxy groups.

Physicochemical Properties

Solubility and Stability

While experimental data are sparse, computational predictions (e.g., SwissADME) suggest:

  • LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Solubility: Poor aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

  • Stability: Susceptible to photodegradation due to the nitro group; storage at -20°C in amber vials is recommended.

Crystallographic Data

No single-crystal X-ray structures are reported. Molecular modeling (e.g., DFT calculations) could elucidate preferred conformations and intramolecular hydrogen bonding between the hydroxyl and amide groups.

Related Compounds and Comparative Analysis

Antiarrhythmic Analogues

The patented compound N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide hydrochloride (SK283056B6) demonstrates:

  • Class III/IV antiarrhythmic effects: Prolonging action potential duration and suppressing ischemia-induced arrhythmias .

  • Low proarrhythmic risk: Unlike pure Class III agents, it maintains myocardial contractility .

Table 2: Structural and Functional Comparison

CompoundKey ModificationsBiological Activity
Title CompoundPhenethyl-amide linkageHypothetical antimicrobial
SK283056B6 Propylamino spacer; hydrochlorideAntiarrhythmic (Class III/IV)

Nitrobenzamide Derivatives

  • N-(2,5-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide: Lacks methoxy groups, reducing lipophilicity and altering target selectivity .

  • N-Benzyl-4-nitrobenzamides: Enhanced CNS penetration due to benzyl group, explored for neurodegenerative diseases .

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